LY2940094

Description

Overview of the Nociceptin (B549756)/Orphanin FQ (N/OFQ)-NOP Receptor System in Neuromodulation

The nociceptin opioid peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) or kappa-type 3 opioid receptor, is a G protein-coupled receptor (GPCR) that is a member of the opioid subfamily wikipedia.orgmdpi.comnih.gov. Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ) wikipedia.orgmdpi.commdpi.comwikipedia.orgnih.govresearchgate.net. While structurally similar to classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind classical opioid peptides with significant affinity, nor do classical opioid agonists bind to the NOP receptor mdpi.commdpi.comresearchgate.netnih.govnih.gov.

The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems, including areas involved in pain transmission, emotional processing, learning, memory, and reward pathways wikipedia.orgmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.net. Activation of the NOP receptor typically couples to Gi/o signaling pathways, leading to the inhibition of adenylate cyclase activity and modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of calcium channels wikipedia.orgpnas.orgphysiology.org. This signaling cascade contributes to the diverse neuromodulatory roles of the N/OFQ-NOP system, which include the regulation of pain, stress responses, anxiety, depression, feeding behavior, and drug and alcohol dependence wikipedia.orgmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.net.

Historical Context of NOPR Ligand Development

The NOP receptor was identified in 1994 through homology analysis, revealing its similarity to known opioid receptors nih.govmdpi.comresearchgate.net. The subsequent deorphanization of the receptor in 1995 by two independent research teams led to the discovery of its endogenous ligand, N/OFQ mdpi.commdpi.comnih.govresearchgate.netpnas.org. N/OFQ was initially named based on its putative pronociceptive activity ("nociceptin") and its binding to an orphan receptor with characteristic amino acids ("orphanin FQ") mdpi.comnih.govpnas.org.

The discovery of the N/OFQ-NOP system marked a significant step in the "reverse pharmacology" era, where researchers actively sought ligands for identified orphan receptors nih.govresearchgate.net. Early research focused on understanding the physiological functions of this system, particularly in pain modulation, where N/OFQ was found to exhibit anti-opioid or pronociceptive effects in some contexts, contrasting with the analgesic effects of classical opioids mdpi.commdpi.comwikipedia.orgpnas.org.

The development of selective ligands for the NOP receptor has been crucial for elucidating its complex roles and exploring its therapeutic potential researchgate.netarizona.eduacs.org. Early peptidic ligands, while valuable research tools, often suffered from poor metabolic stability mdpi.com. This spurred the search for non-peptidic small molecule ligands with improved pharmacological properties, including antagonists that could block the activity of N/OFQ at the NOP receptor mdpi.comnih.govarizona.edu. The development of such ligands has progressed significantly, with various compounds exhibiting different pharmacological profiles (agonists, partial agonists, and antagonists) being synthesized and characterized mdpi.comresearchgate.net.

Identification and Preclinical Characterization of LY2940094 as a Selective NOPR Antagonist

This compound, also known as BTRX-246040, was identified as a novel, potent, selective, and orally bioavailable antagonist of the NOP receptor nih.govresearchgate.netmedchemexpress.comtargetmol.commedchemexpress.comadooq.comnih.govnih.govsigmaaldrich.comresearcher.life. Its identification arose from research programs aimed at discovering small-molecule NOP receptor ligands with potential therapeutic applications nih.govacs.orgacs.org.

Preclinical characterization of this compound has demonstrated its high affinity and antagonist potency at the NOP receptor. Studies using Chinese hamster ovary (CHO) cells recombinantly expressing human NOP receptors have shown this compound to have a high affinity with a Ki of 0.105 nM and antagonist potency with a Kb of 0.166 nM nih.govmedchemexpress.comtargetmol.commedchemexpress.comadooq.comresearcher.life. Importantly, this compound exhibits significant selectivity for NOP receptors, with a reported separation in affinity of over 40,000-fold for mu, kappa, or delta opioid receptors researchgate.net. In vitro assays, including calcium mobilization, bioluminescence resonance energy transfer, and dynamic mass redistribution assays, have confirmed this compound's behavior as a pure and selective antagonist at both human recombinant and murine native NOP receptors researcher.life. Compared to the standard NOP antagonist SB-612111, this compound has shown 3- to 10-fold higher potency in these assays researchgate.netresearcher.life.

Interactive Table: In Vitro Binding Affinity and Antagonist Potency of this compound

| Assay System | Target Receptor | Parameter | Value | Unit | Reference |

| CHO cells expressing human NOP receptors | hNOP | Ki | 0.105 | nM | nih.govmedchemexpress.comtargetmol.commedchemexpress.comadooq.com |

| CHO cells expressing human NOP receptors | hNOP | Kb | 0.166 | nM | nih.govmedchemexpress.comtargetmol.commedchemexpress.comadooq.com |

| Human recombinant and murine native NOP receptors | NOP | Antagonist Potency | 3-10 fold higher than SB-612111 | - | researchgate.netresearcher.life |

Preclinical studies in rodents have further characterized the in vivo activity of this compound. It has been shown to be orally bioavailable and brain-penetrant nih.govmedchemexpress.com. Receptor occupancy studies in rats have indicated that oral administration of this compound at a dose of 10 mg/kg resulted in 62% NOP receptor occupancy in the brain nih.gov.

Studies in rodent models have demonstrated that this compound potently inhibits excessive feeding behaviors without affecting normal food intake, and this effect was absent in mice lacking NOP receptors, confirming the NOP receptor mediation of this effect nih.govresearchgate.net. This compound has also shown antidepressant-like efficacy in rodent models nih.govresearchgate.net. Furthermore, preclinical research has investigated the effects of this compound on ethanol (B145695) consumption and seeking behaviors. This compound dose-dependently reduced homecage ethanol self-administration in alcohol-preferring rat lines and blocked stress-induced reinstatement of ethanol seeking nih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov. These effects were observed without impacting food/water intake or locomotor activity nih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov. The efficacy of this compound in these models was lost in NOP receptor knockout mice, providing further evidence for its mechanism of action through the NOP receptor nih.gov.

Interactive Table: Preclinical In Vivo Findings with this compound

| Animal Model | Species | Observed Effect | Reference |

| Excessive feeding models | Rodents | Potent inhibition of excessive feeding, no effect on normal food intake | nih.govresearchgate.net |

| Depression models | Rodents | Antidepressant-like efficacy | nih.govresearchgate.net |

| Ethanol self-administration | Rats | Dose-dependent reduction in homecage ethanol self-administration | nih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov |

| Stress-induced reinstatement of ethanol seeking | Rats | Complete blockade of stress-induced reinstatement | nih.govnih.gov |

| Locomotor activity | Rats | No effect | nih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov |

| Food/water intake | Rats | No effect | nih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov |

The preclinical characterization of this compound highlights its profile as a potent and selective NOP receptor antagonist with promising activity in various behavioral models relevant to conditions such as feeding disorders, mood disorders, and substance abuse.

Structure

2D Structure

3D Structure

Properties

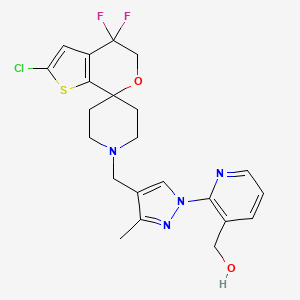

IUPAC Name |

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHBJNRBKHUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336137 | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307245-86-8 | |

| Record name | LY-2940094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-246040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2940094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ly2940094

NOP Receptor Binding and Selectivity Profiles

LY2940094 functions by targeting the NOP receptor, a G protein-coupled receptor that is widely expressed in the brain and involved in various physiological functions. ebi.ac.uknih.gov Its mechanism of action as a NOP receptor antagonist has been well-characterized through in vitro and in vivo studies. patsnap.comebi.ac.uk

Affinity and Potency at NOP Receptors

Studies have demonstrated that this compound exhibits high affinity and potency at both human and rat NOP receptors. medchemexpress.comadooq.commedchemexpress.comresearchgate.net

| Receptor Type | Species | Binding Affinity (Ki) | Antagonist Potency (Kb) |

| NOP Receptor | Human | 0.105 nM | 0.166 nM |

| NOP Receptor | Rat | Nanomolar potency | Nanomolar potency |

This high affinity and potency translate to the ability of this compound to effectively occupy NOP receptors. researchgate.net

Selectivity Over Classical Opioid Receptors (MOR, KOR, DOR)

A key characteristic of this compound is its high selectivity for the NOP receptor compared to the classical opioid receptors: mu (MOR), kappa (KOR), and delta (DOR). adooq.commedchemexpress.compatsnap.comresearchgate.netnih.gov Research indicates a significant separation in affinity, with this compound showing over 4000-fold selectivity for NOP receptors compared to MOR, KOR, and DOR. researchgate.net In vitro studies using CHO and human cell lines have shown a 1000-fold higher selectivity for NOP over MOR, DOR, and KORs. researchgate.net This selectivity profile is crucial for understanding its specific pharmacological effects, minimizing potential off-target interactions with classical opioid pathways.

Downstream Intracellular Signaling Pathways Modulated by this compound

NOP receptors are G protein-coupled receptors that primarily couple to Gi/o proteins. mdpi.comeneuro.org Activation of NOP receptors typically leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. mdpi.comunife.it As an antagonist, this compound blocks the effects of the endogenous ligand nociceptin (B549756)/orphanin FQ (N/OFQ) on these downstream signaling pathways.

G Protein-Coupled Receptor Signaling Modulation

NOP receptors, upon activation by N/OFQ, signal through Gi/o proteins. mdpi.comeneuro.org This coupling leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels. unife.it this compound, by blocking the NOP receptor, prevents the initiation of this signaling cascade, thereby disinhibiting adenylyl cyclase and potentially increasing cAMP levels. While the direct effects of this compound on G protein signaling modulation are inferred from its antagonist activity at the NOP receptor, some research suggests the possibility of biased signaling with NOP ligands, which could lead to different patterns of intracellular signaling activation or inhibition. nih.gov

Regulation of Ion Channel Activity (e.g., Potassium Conductance, Calcium Channels)

NOP receptor activation is known to modulate ion channel activity, specifically by stimulating potassium efflux and inhibiting calcium influx. mdpi.comunife.it This occurs through the activation of G protein-coupled inward-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, particularly N-type (Cav2.2) calcium channels, at presynaptic terminals. mdpi.comeneuro.orgnih.gov By antagonizing the NOP receptor, this compound would be expected to counteract these effects. This would involve preventing the N/OFQ-induced increase in potassium conductance, thus reducing membrane hyperpolarization, and blocking the N/OFQ-induced inhibition of calcium channels, potentially leading to increased neurotransmitter release. mdpi.comeneuro.orgnih.gov

| Ion Channel Type | NOP Receptor Activation Effect | This compound Effect (Antagonist) |

| GIRK Potassium Channels | Stimulation (Increased efflux) | Blockade of stimulation |

| Voltage-Gated Calcium Channels (Cav2.2) | Inhibition (Reduced influx) | Blockade of inhibition |

Neurotransmitter System Modulation by this compound

The NOP receptor system is localized in brain regions involved in regulating various neurotransmitter systems, including those related to reward, motivation, and mood. mdpi.comnih.govau.dk By blocking NOP receptors, this compound can influence the activity of these systems. For instance, studies have shown that this compound can block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens, a brain region critical for reward processing. mdpi.comnih.gov This suggests that this compound can modulate dopaminergic neurotransmission. mdpi.com Furthermore, the NOP system interacts with stress-related pathways and can modulate catecholaminergic transmission. mdpi.com this compound's influence on these pathways contributes to its observed effects in preclinical models. patsnap.commdpi.com While this compound was found to stimulate oligodendrocyte differentiation and myelination, this effect appeared to be independent of NOP receptor antagonism and its exact mechanism remains unclear, potentially involving modulation of transcription factors like ID4 and Myrf. patsnap.comnih.govnih.gov

Dopaminergic System Interactions and Dopamine Release

Investigations into the dopaminergic system have revealed that this compound can impact dopamine release, particularly in the context of substance use. Studies have shown that this compound is capable of blocking ethanol-stimulated dopamine release in the Nucleus Accumbens (NAc). researchgate.netnih.gov This finding is significant as the mesolimbic dopaminergic pathway, projecting from the ventral tegmental area (VTA) to the NAc, is critically involved in reward and reinforcement processes. wikipedia.orgtg.org.aunih.gov

The endogenous NOPR ligand, Nociceptin/Orphanin FQ (N/OFQ), is generally understood to decrease extracellular dopamine levels in the NAc and exert an inhibitory constraint on dopamine transmission. biorxiv.orgkoreamed.org NOP receptor activation is reported to attenuate VTA dopaminergic transmission. nih.gov Interestingly, this compound did not stimulate dopamine release when administered alone in preclinical studies, suggesting a potentially lower propensity for abuse liability compared to compounds that directly enhance dopamine efflux. nih.gov

Further mechanistic insights suggest that while NOP receptor agonists may directly hyperpolarize VTA dopaminergic neurons, NOP antagonists like this compound might modulate VTA dopaminergic activity through a γ-aminobutyric acid B receptor (GABABR)-mediated mechanism. This could involve an increase in GABA release onto VTA dopaminergic cells, subsequently leading to a decrease in their firing activity. nih.gov

Noradrenergic System Interactions and Norepinephrine (B1679862) Release

The noradrenergic system, with its primary source of norepinephrine (NE) in the brain being the locus coeruleus (LC), plays crucial roles in arousal, attention, and stress responses. mdpi.comwikipedia.org The N/OFQ-NOP receptor system is known to be expressed in the LC. researchgate.net While the N/OFQ-NOP system's involvement in stress and anxiety is linked to the modulation of catecholaminergic transmission researchgate.netmdpi.com, direct evidence detailing the specific interactions of this compound with norepinephrine release in the available research is limited. Some research indicates that NOP antagonists may influence behaviors potentially mediated by noradrenergic mechanisms, such as attenuating cocaine place preference, but the precise role of this compound in directly modulating norepinephrine release requires further detailed investigation. core.ac.uk

Serotonergic System Interactions and Serotonin (B10506) Release

The serotonergic system, originating mainly from the raphe nuclei, is involved in regulating mood, sleep, and appetite. wikipedia.orgfrontiersin.org The N/OFQ system has been shown to influence serotonergic transmission. N/OFQ can decrease 5-HT activity in the NAc, indicating a role for NOP receptors in modulating 5-HTergic transmission within this region. mdpi.com The N/OFQ-induced decrease in 5-HT release in the Dorsal Raphe (DR) might be mediated by NOP receptor activation on 5-HT neurons, with potential influence from corticotropin-releasing factor (CRF) under stress conditions. koreamed.org While this compound is a NOP antagonist and NOP activation affects serotonin, the direct impact of this compound on serotonin release is not extensively detailed in the provided literature.

GABAergic and Glutamatergic Transmission Modulation

The N/OFQ-NOP system is known to modulate both GABAergic and glutamatergic neurotransmission. N/OFQ perfusion has been shown to decrease GABA transmission and reduce glutamatergic inputs in the central amygdala (CeA) through a presynaptic mechanism. mdpi.com The N/OFQ system appears to exert a tonic inhibitory role on GABAergic transmission. mdpi.com Conversely, blockade of NOP receptors has been reported to reduce glutamate (B1630785) and enhance GABA release in the nigrostriatal pathway. mdpi.com

More specifically regarding this compound (and the related NOP antagonist LY2817412), studies suggest it can increase GABA release onto VTA dopaminergic cells. nih.gov This increased GABAergic tone is hypothesized to contribute to the observed decrease in VTA dopaminergic neuronal activity following NOP antagonism, suggesting a GABABR-mediated mechanism. nih.gov It has also been theoretically considered that NOP receptor antagonism might attenuate VTA dopaminergic activity via GABABRs-mediated inhibition of basal glutamatergic tone conveyed to VTA dopaminergic neurons, although this requires further verification. nih.gov

Summary of Neurotransmitter Interactions

| Neurotransmitter System | N/OFQ Effect (Generally) | This compound Effect (Where Studied) | Proposed Mechanism of this compound |

| Dopaminergic | Decreases release (e.g., in NAc) biorxiv.orgkoreamed.org | Blocks ethanol-stimulated release (NAc) researchgate.netnih.gov; Does not stimulate release alone (NAc) nih.gov; Decreases VTA DA activity nih.gov | May involve GABABR-mediated increase in GABA release onto VTA DA neurons nih.gov |

| Noradrenergic | Involved in stress response modulation researchgate.netmdpi.com | Limited direct evidence on release modulation | Potential indirect influence on behaviors mediated by NE core.ac.uk |

| Serotonergic | Decreases activity (e.g., in NAc, DR) koreamed.orgmdpi.com | Limited direct evidence on release modulation | NOPR blockade may counteract N/OFQ's inhibitory effects koreamed.orgmdpi.com |

| GABAergic | Decreases transmission mdpi.com | Enhances release (nigrostriatal pathway) mdpi.com; Increases release onto VTA DA neurons nih.gov | NOPR antagonism removes tonic inhibition by N/OFQ nih.govmdpi.com |

| Glutamatergic | Reduces inputs mdpi.com | Reduces release (nigrostriatal pathway) mdpi.com; Potential indirect modulation via GABABRs in VTA nih.gov | NOPR antagonism may counteract N/OFQ's inhibitory effects mdpi.com |

Exploration of NOPR-Independent Mechanisms of Action

Beyond its primary role as a NOPR antagonist, research has uncovered intriguing NOPR-independent mechanisms of action for this compound. A notable finding is its ability to promote oligodendrocyte generation and myelin recovery. patsnap.comnih.govnih.gov This effect was unexpected because other NOPR ligands did not influence oligodendrocyte differentiation, and genetic knockdown of NOPR did not replicate or hinder the effect of this compound. nih.govnih.gov

Mechanistically, this NOPR-independent action appears to involve the modulation of transcription factors associated with oligodendrocyte differentiation, specifically ID4 and Myrf. nih.govnih.gov While the precise pathway through which this compound influences these transcription factors remains to be fully elucidated, this discovery suggests potential therapeutic applications for this compound in demyelinating diseases, distinct from its actions on the NOPR system. nih.govnih.gov

Addressing Paradoxical Effects within the N/OFQ-NOPR System

The N/OFQ-NOPR system is characterized by instances where both activation and blockade of the NOP receptor can lead to similar behavioral outcomes. researchgate.netnih.govbiorxiv.orgeneuro.org This paradoxical pharmacology has been observed in various contexts, including studies on alcohol consumption and anxiety-related behaviors. researchgate.netbiorxiv.orgeneuro.org

Several hypotheses have been proposed to explain these seemingly contradictory effects. These include the possibility of off-target effects of the compounds used, the activation of distinct N/OFQ-sensitive neural circuits that compete for behavioral control, or mechanisms involving receptor desensitization. eneuro.org

Recent mechanistic studies, particularly in the VTA dopaminergic system, offer a potential explanation for some of these paradoxes. While NOP agonists and antagonists can both lead to a decrease in VTA dopaminergic neuronal activity, they appear to do so through different mechanisms. nih.gov NOP agonists seem to exert a direct inhibitory effect on VTA dopaminergic neurons, whereas NOP antagonists like this compound may act indirectly by enhancing GABAergic transmission onto these neurons via a GABABR-mediated pathway. nih.gov This highlights that even when the ultimate effect on a neuronal population is similar, the underlying molecular and circuit-level mechanisms engaged by NOP agonists and antagonists can be distinct, potentially contributing to the observed paradoxical behavioral outcomes.

Preclinical Research Paradigms and Findings for Ly2940094

Behavioral Neuroscience Investigations

Preclinical behavioral neuroscience research has explored the effects of LY2940094 in animal models designed to mimic aspects of major depressive disorder and alcohol use disorder. These investigations aim to understand the potential of NOP receptor blockade as a therapeutic strategy for these conditions.

Alcohol Use Disorder Models

The NOP receptor system is localized in the mesolimbic reward pathway and has been suggested to play a role in addiction researchgate.net. Preclinical studies have investigated the potential of NOP receptor antagonists like this compound in the treatment of alcohol use disorder.

This compound has been shown to reduce ethanol (B145695) self-administration in animal models adooq.comarctomsci.commedkoo.comnih.govtargetmol.com. Studies in Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats demonstrated that this compound dose-dependently decreased homecage ethanol self-administration arctomsci.comnih.govtargetmol.com. This effect was observed without affecting food or water intake or general locomotor activity arctomsci.comnih.govtargetmol.com. The attenuation of ethanol self-administration by this compound was maintained for up to 4 days of subchronic dosing nih.gov.

Effects on Ethanol-Stimulated Dopamine (B1211576) Release in Reward Pathways

The mesolimbic dopamine system plays a crucial role in reward and reinforcement, including those associated with ethanol consumption mdpi.com. Investigations have examined how this compound affects ethanol-stimulated dopamine release in key reward areas like the nucleus accumbens.

This compound has been shown to block the increase in extracellular dopamine levels in the nucleus accumbens that is typically stimulated by ethanol administration in rats nih.govmdpi.comresearchgate.netresearchgate.net. This finding indicates that antagonism of the NOP receptor can attenuate the activation of brain reward pathways by ethanol nih.govresearchgate.net. Notably, this compound administered alone did not stimulate dopamine release, suggesting a lower potential for abuse liability nih.gov. The blockade of ethanol-stimulated dopamine release by this compound is consistent with observed reductions in ethanol self-administration and motivation to consume ethanol in preclinical models nih.govresearchgate.net.

Eating Disorder Models

The NOP receptor system is also implicated in the regulation of feeding behavior, and this compound has been studied in various rodent models relevant to eating disorders, including those involving excessive feeding and consumption of palatable food researchgate.netnih.govcore.ac.uk.

Inhibition of Excessive Feeding Behavior in Diet-Induced Obesity Models

Preclinical studies have demonstrated that this compound can inhibit excessive feeding behavior in rodent models of diet-induced obesity (DIO) researchgate.netnih.govnih.gov. In DIO rats, this compound inhibited feeding and body weight regain induced by caloric restriction researchgate.netnih.gov. In DIO mice, this compound decreased 24-hour intake of a high-energy diet researchgate.netnih.gov. These effects suggest that NOP receptor antagonism may help reduce excessive food intake in conditions associated with obesity researchgate.netnih.gov.

Impact on Palatable Food Consumption

This compound has also been shown to impact the consumption of palatable food researchgate.netsigmaaldrich.com. In lean rats, the compound inhibited the overconsumption of a palatable high-energy diet, reducing caloric intake to levels similar to control chow researchgate.netnih.govsigmaaldrich.com. In mice, this compound reduced the consumption of high-fat food during acute exposure periods and hindered weight gain associated with such diets researchgate.netnih.gov. The hypophagic effect of this compound appears to be dependent on the NOP receptor, as this effect was absent in NOP receptor knockout mice researchgate.netnih.gov.

Anxiety-Related Phenotypes and Fear Learning

The NOP receptor system is known to be involved in the modulation of stress and affective states, including anxiety mdpi.comresearchgate.netmdpi.com. Preclinical investigations have explored the effects of this compound on anxiety-related behaviors and fear learning processes.

This compound has shown some efficacy in rodent models related to anxiety and fear researchgate.net. For instance, it reduced freezing behavior in a mouse fear conditioning test researchgate.net. However, findings across different anxiety models have been mixed, with this compound not consistently producing anxiolytic-like effects in other behavioral assays such as the conditioned emotional response, four plate test, novelty-suppressed feeding, and marble-burying tests in rats and mice researchgate.net. This suggests a complex role for the NOP system in different types of anxiety or fear responses researchgate.net.

Neurobiological and Cellular Investigations

Investigations into the neurobiological and cellular mechanisms of this compound highlight its action as a potent and selective NOP receptor antagonist medkoo.comnih.gov. This compound demonstrates high affinity and antagonist potency at human and rat NOP receptors, with significantly lower affinity for mu, kappa, or delta opioid receptors medkoo.comresearchgate.netnih.gov. This selectivity is crucial for understanding its specific effects on the NOP system researchgate.netnih.gov.

The NOP receptor is widely expressed in the brain, including regions involved in stress response, reward, and feeding, such as the amygdala, bed nucleus of the stria terminalis (BNST), hypothalamus, ventral tegmental area (VTA), and nucleus accumbens mdpi.combiorxiv.org. This compound's activity in behavioral models is consistent with its ability to occupy NOP receptors in the brain researchgate.netnih.gov.

Neurogenesis and Neuroplasticity Modulation

Neuroplasticity, the brain's ability to reorganize itself, includes processes like neurogenesis (the formation of new neurons) and changes in synaptic connections mdpi.com. The N/OFQ-NOP system has been suggested to play a role in modulating these processes researchgate.netresearchgate.net.

Adult hippocampal neurogenesis, the generation of new neurons in the dentate gyrus of the hippocampus, is crucial for certain forms of learning and memory and is affected by stress researchgate.netresearchgate.net. Research has examined the impact of this compound on this process.

One study investigated the effects of BTRX-246040 (this compound) in mice, including those subjected to inescapable stress, a model of learned helplessness. While BTRX-246040 demonstrated antidepressant-like effects and prevented the development of helpless behavior when administered before stress, it did not modulate adult hippocampal neurogenesis in either naive or stressed mice under the specific experimental conditions tested researchgate.netnih.gov.

Conversely, other research suggests that NOP receptor antagonists, including BTRX-246040, may rescue stress-like behaviors and anhedonia by restoring neurogenesis after chronic stress researchgate.net. Another study indicated that chronic corticosterone (B1669441) exposure impaired spinogenesis in immature neurons, and this impairment was mitigated by systemic administration of a NOP antagonist researchgate.net. These findings suggest a potential, albeit complex, influence of NOP receptor blockade on aspects of neurogenesis and neuronal maturation, particularly under conditions of stress.

Oligodendrocytes are glial cells responsible for producing myelin, the insulating sheath around nerve fibers that is essential for efficient nerve impulse transmission dntb.gov.uanih.gov. Demyelination is a hallmark of several neurological disorders ncku.edu.tw. Preclinical studies have explored the effects of this compound on oligodendrocyte progenitor cell (OPC) differentiation and myelin formation.

This compound has been found to stimulate OPC differentiation and myelination in both in vitro and in vivo models dntb.gov.uanih.gov. This effect appears to be independent of the NOP receptor, as other NOPR ligands did not have the same effect, and NOPR knockdown did not mimic or impede the action of this compound dntb.gov.uanih.govncku.edu.twnih.gov. This compound was observed to modulate the expression of oligodendrocyte differentiation-associated transcription factors like ID4 and Myrf, although the precise mechanism remains under investigation nih.govnih.gov.

In models of demyelination, this compound significantly enhanced the differentiation of OPCs into mature oligodendrocytes and promoted myelin restoration ncku.edu.tw. This was supported by increased expression of myelin basic protein (MBP), a marker for mature oligodendrocytes and myelin, and an increase in the number of GST-π positive cells in vivo nih.gov. In vitro studies also showed that this compound promoted OPC fate commitment to oligodendrocytes and their maturation in a dose-dependent manner nih.gov.

These findings suggest a potential for this compound to support myelin repair and oligodendrocyte generation through mechanisms independent of its primary target, the NOP receptor ncku.edu.twnih.gov.

Brain Region-Specific Effects (e.g., Ventrolateral Periaqueductal Gray, Nucleus Accumbens, Central Amygdala)

The NOP receptor is widely expressed throughout the brain, including regions involved in stress response, mood, and pain processing such as the amygdala, hypothalamus, and nucleus accumbens researchgate.netmdpi.comguidetoimmunopharmacology.org. Preclinical research has investigated the effects of this compound, as a NOP antagonist, in these specific brain areas.

The ventrolateral periaqueductal gray (vlPAG) is a key region involved in pain modulation and fear responses frontiersin.orgnih.govelifesciences.org. The central amygdala (CeA) projects to the PAG and is involved in the affective dimensions of pain and stress responses nih.govnih.gov. While the provided search results discuss the roles of these regions and their connectivity in pain and stress, direct findings on the specific effects of this compound within the vlPAG, nucleus accumbens, or central amygdala were not explicitly detailed in terms of localized administration or direct cellular effects of the compound itself within these regions, beyond its general activity as a NOP antagonist in systems involving these areas researchgate.netresearchgate.netmdpi.commdpi.com. However, the widespread expression of NOP receptors in these areas suggests that this compound's systemic effects likely involve modulation of NOP signaling within these circuits researchgate.netguidetoimmunopharmacology.org.

Interaction with Hypothalamic Stress Systems

The hypothalamus plays a critical role in the stress response, particularly through the hypothalamic-pituitary-adrenal (HPA) axis mdpi.com. The N/OFQ-NOP system interacts with hypothalamic stress systems. While extrahypothalamic N/OFQ may have anti-stress properties, there is literature suggesting that N/OFQ can stimulate stress-like responses in the hypothalamus mdpi.com.

Studies involving this compound (BTRX-246040) have shown that blockade of the NOP receptor can facilitate an active stress coping response and attenuate body weight loss due to repeated stress in preclinical models researchgate.netresearchgate.net. Furthermore, administering BTRX-246040 before stress exposure prevented the development of depressive phenotypes, such as helplessness behavior researchgate.netresearchgate.net. This indicates that NOP receptor blockade by compounds like this compound can influence the behavioral and physiological responses mediated by hypothalamic and other stress systems researchgate.netmdpi.com.

Involvement in Pain Perception and Stress-Induced Analgesia/Hyperalgesia

The N/OFQ-NOP receptor system is a key modulator of both pain transmission and stress susceptibility researchgate.netnih.gov. Stress exposure can lead to either stress-induced analgesia (SIA), a reduction in pain sensitivity during acute stress, or stress-induced hyperalgesia (SIH), an increased sensitivity to pain in response to chronic stress researchgate.netnih.govphysoc.orgnih.gov.

The NOP receptor has been linked to pain modulation researchgate.net. While the search results highlight the complex interplay between stress and pain and the involvement of the N/OFQ-NOP system, specific detailed findings on how this compound directly influences stress-induced analgesia or hyperalgesia at a mechanistic level were not extensively provided. However, given its role as a NOP antagonist, and the NOP system's involvement in both pain and stress, it is implicated in modulating these phenomena researchgate.netnih.gov. Preclinical studies have shown that NOP antagonists can counteract depressive-like behaviors induced by chronic stress, which is often associated with hyperalgesia researchgate.net.

Exploratory Research in Other Neurological Conditions

Beyond its effects on neurogenesis, myelination, stress, and pain, preclinical research has explored the potential of this compound in other neurological conditions. This compound has been investigated for its potential in treating alcohol dependence, showing a reduction in ethanol self-administration and seeking in animal models mdpi.combiorxiv.orgdntb.gov.ua. It has also been explored for its effects on excessive feeding behavior, suggesting a possible mechanism for treating binge eating disorder nih.gov. While these areas touch upon neurobehavioral aspects, detailed findings on a broad range of "other neurological conditions" were not prominently featured in the search results, which primarily focused on mood disorders, stress, pain, and myelination researchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.uanih.govncku.edu.tw.

Data Tables

Based on the search results, specific quantitative data suitable for detailed data tables across all sections were not consistently available in a format that could be directly extracted and presented without potentially misrepresenting the original study designs and findings. However, the findings regarding oligodendrocyte generation and myelin recovery provide some illustrative data points that can be summarized.

Table 1: Effect of this compound on Oligodendrocyte Differentiation In Vitro

| Treatment | Percentage of MBP+ Cells (Illustrative) | Notes | Source |

| Vehicle | Baseline | Control group | nih.gov |

| This compound (Dose) | Increased Percentage | Dose-dependent increase observed | nih.gov |

| Other NOP Ligands | No significant effect | Compared to this compound | nih.gov |

Note: Specific numerical percentages varied depending on the experimental conditions and time points in the source studies.

Table 2: Effect of this compound on Myelin Recovery In Vivo

| Treatment | Myelin Restoration (Qualitative) | Supporting Evidence | Source |

| Vehicle | Spontaneous remyelination | Observed over time | nih.gov |

| This compound | Accelerated remyelination | Increased MBP staining, more GST-π+ cells | nih.gov |

Note: In vivo studies often rely on histological and immunohistochemical analysis to assess myelin recovery.

Parkinson's Disease Pathophysiology

Parkinson's disease (PD) is a neurodegenerative disorder primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta and the presence of Lewy bodies, which are abnormal aggregations of alpha-synuclein (B15492655) protein. medscape.comatrainceu.comfrontiersin.orgnih.govnih.gov This neuronal loss leads to a significant decrease in dopamine in the striatum, disrupting voluntary motor control and causing the characteristic motor symptoms of PD, such as bradykinesia, rigidity, and tremor. atrainceu.comfrontiersin.orgnih.govnih.gov The pathophysiology of PD is complex and is believed to involve a combination of genetic and environmental factors, as well as mechanisms such as oxidative stress, mitochondrial dysfunction, protein misfolding, and neuroinflammation. medscape.comatrainceu.comfrontiersin.orgnih.gov

Preclinical research has explored the potential of targeting the nociceptin (B549756) receptor system as a therapeutic strategy for PD. scienceofparkinsons.com While some studies have suggested that NOP receptor agonists might be beneficial in reducing L-dopa-induced dyskinesias, other research indicates that NOP receptor antagonists, such as this compound, may possess neuroprotective properties in preclinical models of PD. scienceofparkinsons.com These findings support the hypothesis that NOP receptor antagonists could represent a novel class of therapy for Parkinson's disease. scienceofparkinsons.com

Demyelinating Diseases

Demyelinating diseases of the central nervous system, such as multiple sclerosis, are characterized by damage to the myelin sheath, the protective covering around nerve fibers. patsnap.comnih.govncku.edu.tw This damage impairs the ability of nerve cells to transmit signals effectively, leading to a range of neurological symptoms. A key aspect of these diseases is the impaired regeneration of oligodendrocytes, the cells responsible for producing myelin. patsnap.comnih.govncku.edu.tw Promoting remyelination by enhancing the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes is considered a promising therapeutic approach. patsnap.comnih.gov

Preclinical studies have investigated the effects of this compound on oligodendrocyte generation and myelin recovery. Research has shown that this compound significantly enhanced the differentiation of OPCs into mature oligodendrocytes and promoted myelin restoration in both in vitro and in vivo models of demyelination. patsnap.comnih.govncku.edu.twnih.gov

Interestingly, these effects appear to be mediated through mechanisms independent of its primary target, the NOP receptor. patsnap.comnih.govncku.edu.twnih.gov Transcriptomic analysis and pharmacological experiments suggest that this compound influences pathways associated with cell survival, differentiation, and myelin gene expression, rather than solely blocking NOPR signaling. patsnap.comnih.govncku.edu.tw Specifically, this compound was found to modulate the expression of transcription factors associated with oligodendrocyte differentiation, such as ID4 and Myrf, although the precise mechanism remains under investigation. patsnap.comnih.govnih.gov

The following table summarizes key preclinical findings related to this compound in demyelinating diseases:

| Model System | Key Finding | Proposed Mechanism (NOPR-independent) | Source |

| In vitro demyelination | Enhanced differentiation of oligodendrocyte progenitor cells (OPCs). | Modulation of signaling pathways for cell survival and differentiation. | patsnap.comnih.govncku.edu.tw |

| In vivo demyelination | Promoted myelin restoration. | Modulation of signaling pathways for cell survival and differentiation. | patsnap.comnih.govncku.edu.tw |

| Cellular models | Modulated expression of transcription factors ID4 and Myrf. | Influencing oligodendrocyte differentiation-associated transcription factors. | patsnap.comnih.govnih.gov |

These preclinical findings suggest that this compound holds potential as a therapeutic agent for demyelinating disorders by promoting oligodendrocyte generation and myelin repair through NOPR-independent pathways. patsnap.comnih.govncku.edu.twnih.gov

Research Methodologies Utilized in Ly2940094 Studies

In Vitro Experimental Approaches

In vitro studies provide controlled environments to investigate the direct interactions of LY2940094 with its target receptor and its effects on cellular processes.

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor merckmillipore.com. These assays typically involve using a radiolabeled ligand that binds to the receptor and measuring the ability of the test compound, such as this compound, to displace the labeled ligand merckmillipore.com. This compound has demonstrated high affinity for the NOP receptor in such assays medchemexpress.comarctomsci.comnih.gov. Studies have reported Ki values in the nanomolar range for human and rat NOP receptors, indicating potent binding medchemexpress.comarctomsci.comnih.gov. Furthermore, these assays have shown that this compound possesses high selectivity for the NOP receptor compared to classical opioid receptors (mu, delta, and kappa) researchgate.netnih.gov.

Cell-Based Functional Assays (e.g., CHO Cells, Biosensor Cells)

Cell-based functional assays are used to assess the biological activity of this compound on cells expressing the NOP receptor researchgate.net. These assays can measure various downstream signaling events triggered by receptor activation or blockade.

Chinese Hamster Ovary (CHO) cells are commonly used in these studies after being engineered to express the human NOP receptor nih.govresearchgate.netsartorius.com. Functional assays in CHO cells have confirmed this compound's antagonist potency, with reported Kb values also in the nanomolar range medchemexpress.comarctomsci.comnih.gov. These assays can involve measuring the inhibition of NOP agonist-induced responses, such as changes in calcium mobilization or cyclic AMP levels researchgate.netresearcher.lifeacs.org.

Biosensor cells, including those based on dynamic mass redistribution (DMR) or cellular dielectric spectroscopy (CDS), offer label-free methods to monitor real-time cellular responses to ligand binding researchgate.netnih.gov. These biosensors can capture integrated cellular responses resulting from signal transduction pathways activated by NOP receptor modulation researchgate.net. Studies using CHO cells coupled with Gαqi5 chimeric proteins and biosensor technology have been employed to track N/OFQ release and assess NOP function nih.gov. These assays have shown that this compound can influence cellular activity in systems expressing the NOP receptor nih.gov.

Electrophysiological Recordings (e.g., Slice Electrophysiology, GABA and Glutamate (B1630785) Transmission)

Electrophysiological recordings are used to study the effects of this compound on neuronal activity and synaptic transmission frontiersin.org. Slice electrophysiology, which involves recording electrical activity from brain slices, allows for the investigation of this compound's impact on neural circuits frontiersin.org.

Studies have utilized electrophysiological recordings in specific brain regions, such as the ventrolateral periaqueductal gray (vlPAG) neurons, to understand the mechanisms underlying this compound's potential antidepressant effects patsnap.com. While direct studies specifically detailing this compound's effects on GABA and glutamate transmission via electrophysiology were not prominently found in the search results, electrophysiological techniques are standard for investigating neurotransmitter release and synaptic currents elifesciences.orgnih.gov. Given the localization of NOP receptors in areas involved in modulating GABA and glutamate systems, it is plausible that electrophysiological studies could explore these interactions escholarship.org.

Immunocytochemistry and Molecular Assays for Gene and Protein Expression (e.g., ID4, Myrf)

Immunocytochemistry and molecular assays are employed to visualize the location of proteins and measure the expression levels of genes and proteins in response to this compound treatment nih.govresearchgate.netresearchgate.netresearchgate.net.

Recent research has indicated that this compound may influence oligodendrocyte differentiation and myelination, potentially through mechanisms independent of the NOP receptor nih.govnih.gov. In these studies, molecular assays have been used to examine the expression of key transcription factors involved in oligodendrocyte development, such as Inhibitor of differentiation 4 (ID4) and Myelin regulatory factor (Myrf) nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. Findings suggest that this compound can downregulate ID4 and upregulate Myrf expression, potentially promoting oligodendrocyte differentiation and myelin formation nih.govnih.gov. Immunocytochemistry could be used in conjunction with these assays to visualize the protein levels and cellular localization of ID4 and Myrf.

Table: Effect of this compound on ID4 and Myrf Expression

| Gene/Protein | Effect of this compound Treatment |

| ID4 | Downregulated |

| Myrf | Upregulated |

Note: These findings are associated with this compound's effects on oligodendrocyte differentiation and myelination, which may be independent of its NOP receptor antagonism. nih.govnih.gov

In Vivo Preclinical Animal Models

In vivo studies using animal models are crucial for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic efficacy in preclinical settings medchemexpress.comnih.govox.ac.ukarctomsci.comresearchgate.net.

Rodent Models (e.g., Mice, Rats, Selectively Bred Rat Lines)

Rodents, including mice and rats, are widely used in preclinical research for studying various conditions relevant to the potential applications of this compound, such as depression, anxiety, and substance use disorders medkoo.commedchemexpress.comnih.govox.ac.ukarctomsci.comresearchgate.netmdpi.com.

Studies in mice have investigated the effects of this compound on behaviors related to depression and anxiety, utilizing tests such as the forced swim test and learned helplessness models patsnap.comox.ac.uk. The antidepressant-like effects of this compound observed in these models were absent in mice lacking the NOP receptor, supporting the role of NOP receptor blockade in these effects researchgate.net.

Rats, including selectively bred lines, have been instrumental in studying this compound's impact on alcohol self-administration and seeking behaviors medchemexpress.comnih.govarctomsci.comresearchgate.netnih.gov. Specifically, Indiana alcohol-preferring (P) and Marchigian Sardinian alcohol-preferring (msP) rats, which exhibit excessive ethanol (B145695) consumption, have been used medchemexpress.comnih.govarctomsci.comresearchgate.netnih.gov. Studies in these models have shown that this compound dose-dependently reduces ethanol self-administration and attenuates stress-induced reinstatement of ethanol seeking medchemexpress.comnih.govarctomsci.comresearchgate.net. These effects were observed without significantly impacting food or water intake or locomotor activity medchemexpress.comnih.govarctomsci.com.

Table: Effects of this compound in Rodent Models

| Animal Model/Behavior | Key Finding with this compound | Reference |

| Mice (Depression/Anxiety models) | Antidepressant-like effects (NOP receptor-dependent) | researchgate.netpatsnap.comox.ac.uk |

| Indiana Alcohol-Preferring (P) Rats (Ethanol self-administration) | Dose-dependent reduction in ethanol self-administration | medchemexpress.comnih.govarctomsci.comresearchgate.net |

| Marchigian Sardinian Alcohol-Preferring (msP) Rats (Ethanol self-administration, stress-induced reinstatement) | Dose-dependent reduction in ethanol self-administration, blocked stress-induced reinstatement of ethanol seeking | medchemexpress.comnih.govarctomsci.comresearchgate.net |

Selectively bred rat lines, such as the msP rats, are valuable models due to their inherent phenotypes that mimic aspects of human conditions, allowing for the investigation of genetic and neurobiological factors underlying these disorders and the effects of pharmacological interventions like this compound mdpi.comnih.gov.

Behavioral Testing Paradigms

Behavioral testing paradigms in rodents have been extensively used to evaluate the effects of this compound on a range of behaviors relevant to conditions such as feeding disorders, addiction, and mood disorders. These tests are designed to assess changes in activity, anxiety-like behavior, depression-like behavior, and motivated behaviors. Common paradigms include the forced swim test, which assesses depression-like behavior, and the open field test, used to evaluate exploratory and anxiety-related behaviors biomolther.orgnoldus.com. This compound has been shown to reduce immobility time in the forced swim test in both mice and rats, indicating potential antidepressant-like effects researchgate.net. Studies have also utilized feeding models to demonstrate that this compound inhibits excessive feeding behavior in rodents, including fasting-induced feeding in mice and the overconsumption of palatable high-energy diets in rats researchgate.netnih.gov. This effect was notably absent in NOP receptor knockout mice, highlighting the NOP receptor dependence of this behavioral outcome researchgate.netnih.gov. Other behavioral tests like the elevated plus maze and emergence test are used to assess anxiety biomolther.orgnoldus.comconductscience.com. Operant conditioning paradigms, such as ethanol self-administration and seeking, have also been employed, where this compound was found to attenuate these behaviors in animal models nih.govmdpi.com.

Neurochemical Analysis Techniques (e.g., In Vivo Microdialysis for Extracellular Neurotransmitter Levels)

In vivo microdialysis is a crucial technique used to measure the levels of extracellular neurotransmitters in specific brain regions of awake, freely moving rodents nih.govfrontiersin.org. This method allows for the investigation of how this compound affects neurochemical signaling. Studies utilizing in vivo microdialysis in male Sprague-Dawley rats have examined the impact of this compound on extracellular dopamine (B1211576) levels in the Nucleus Accumbens (NAcc) nih.gov. While this compound administered alone did not significantly alter extracellular dopamine levels, it was found to block ethanol-stimulated dopamine release in the NAcc nih.gov. This finding is consistent with the observed reduction in ethanol self-administration and motivation to consume ethanol in behavioral tests nih.gov. Microdialysis provides dynamic information on neurotransmitter release and metabolism, offering insights into the neurochemical mechanisms underlying the behavioral effects of compounds like this compound nih.govpronexusanalytical.com.

Receptor Occupancy Studies

Receptor occupancy (RO) studies are essential for understanding the pharmacokinetics and pharmacodynamics of a compound, specifically how well and for how long it binds to its target receptor in vivo. For this compound, NOP receptor occupancy has been studied in both rodents and humans using different techniques. In rat hypothalamus, LC-MS/MS has been employed to measure NOP receptor occupancy after oral administration of this compound nih.govresearchgate.net. In humans, positron emission tomography (PET) utilizing the radioligand [¹¹C]NOP-1A has been used to assess NOP receptor occupancy in various brain regions, including the prefrontal cortex, occipital cortex, putamen, and thalamus nih.govresearchgate.net. These studies have shown that this compound achieves high levels of NOP receptor occupancy in the brain in both species, and the occupancy correlates with plasma concentrations nih.govresearchgate.net. Near-complete occupancy was observed, following a simple Emax relationship with plasma concentration nih.govresearchgate.net.

Genetic Manipulation and Knockout Studies (e.g., NOP Receptor Knockout Mice)

Genetic manipulation, particularly the use of NOP receptor knockout mice, has been instrumental in confirming the specificity of this compound's effects and elucidating the role of the NOP receptor system in various behaviors. Studies using NOP receptor knockout mice have demonstrated that the inhibitory effect of this compound on fasting-induced feeding is absent in these animals, confirming that the compound's hypophagic effect is dependent on the NOP receptor researchgate.netnih.gov. Furthermore, NOP receptor knockout mice themselves exhibit a baseline phenotype of reduced fasting-induced feeding compared to wild-type littermates researchgate.netnih.gov. NOP receptor knockout mice have also shown altered anxiety-related behavior and exhibit an antidepressant-like phenotype in tests like the forced swim test researchgate.netmdpi.comguidetopharmacology.org. These genetic models provide strong evidence for the involvement of the NOP receptor in regulating feeding, mood, and anxiety-related behaviors, and validate the NOP receptor as the primary target for this compound's observed effects.

Translational Research Approaches

Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound, this has involved identifying potential biomarkers and utilizing neuroimaging techniques in human subjects.

Biomarker Identification and Validation

Biomarkers are measurable indicators that can be used to assess a biological state or condition, predict treatment response, or monitor disease progression canserv.eubio-rad.com. In the context of this compound, research has explored potential biomarkers that could indicate treatment efficacy, particularly in conditions like depression. One study investigated the association of early effects on emotional processing with later clinical outcome in patients treated with this compound for major depression researchgate.net. They found that patients treated with this compound showed higher accuracy in identifying happy facial expressions after one week compared to the placebo group, and this correlated with eventual treatment response researchgate.net. This suggests that changes in emotional processing, as measured by tasks like the facial emotional recognition task (FERT), could serve as an early response biomarker for this compound treatment researchgate.net. Biomarker research and validation involve identifying such indicators and confirming their reliability and relevance in clinical settings canserv.eubio-rad.combiomex.de.

Neuroimaging Techniques (e.g., Positron Emission Tomography with NOPR Radioligands)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in translational research for compounds targeting brain receptors like this compound. PET allows for the in vivo visualization and quantification of receptor binding in the human brain wikipedia.org. For this compound, PET studies have utilized NOP receptor radioligands, such as [¹¹C]NOP-1A, to measure NOP receptor occupancy in healthy human subjects nih.govresearchgate.net. These studies have demonstrated that this compound readily penetrates the human brain and achieves sustainably high levels of NOP receptor occupancy at clinically relevant doses nih.govresearchgate.net. PET imaging with specific radioligands is a valuable tool for confirming target engagement in the human brain, understanding the pharmacokinetics of the compound in the central nervous system, and potentially exploring the relationship between receptor occupancy and clinical response researchgate.netscholaris.caresearchgate.net. The development of selective PET radiotracers for the NOP receptor has been successful, with [¹¹C]NOP-1A being demonstrated as a useful radioligand for quantifying NOP receptors in the human brain researchgate.netresearchgate.net.

Clinical Evaluation and Translational Insights of Ly2940094

Clinical Study Design and Patient Populations

Clinical evaluations of LY2940094 have included proof-of-concept studies in specific patient populations to assess its efficacy in treating neurobehavioral conditions. nih.govnih.gov

Studies in Major Depressive Disorder

A proof-of-concept study evaluated this compound as a potential oral treatment for patients with MDD. nih.gov This was an 8-week, double-blind, placebo-controlled trial. nih.gov The study aimed to determine if blocking NOP receptors with this compound would induce antidepressant effects in humans, translating findings from preclinical rodent models. nih.gov

Studies in Alcohol Dependence

This compound was also investigated in a proof-of-concept study to assess its efficacy in reducing alcohol consumption in patients diagnosed with alcohol dependence. researchgate.netnih.gov This study included eighty-eight patients, aged 21 to 66 years, who met the diagnostic criteria for alcohol dependence and reported engaging in 3 to 6 heavy drinking days per week. researchgate.netnih.gov Participants were randomized in a 1:1 ratio to receive either placebo or this compound (40 mg/d) orally once daily for 8 weeks in a double-blind setting. researchgate.netnih.gov

Efficacy Outcomes in Neurobehavioral Disorders

The clinical studies of this compound have focused on evaluating its impact on key efficacy endpoints relevant to major depressive disorder and alcohol dependence. nih.govresearchgate.netnih.gov

Reduction of Depressive Symptoms

In the proof-of-concept study for MDD, the efficacy of this compound was evaluated based on the change from baseline in the GRID-Hamilton Depression Rating Scale (GRID-HAMD-17) total score. nih.gov Analysis of the full analysis set revealed an improvement in depressive symptoms in both the this compound and placebo groups. nih.gov A numerically greater reduction from baseline in GRID-HAMD-17 total score was observed in the this compound treatment group compared to placebo. nih.gov At Week 8, the Least Squares (LS) mean changes from baseline in GRID-HAMD-17 total scores were -11.4 for the this compound group and -9.8 for the placebo group. nih.gov Although the study provided some evidence for an antidepressant effect, the predefined proof-of-concept efficacy criterion (probability of this compound being better than placebo ≥ 88%) based on the HAMD-17 total score was not met (82.9%). nih.gov this compound also demonstrated an early effect on the processing of emotional stimuli at Week 1, indicated by an increased recognition of positive relative to negative facial expressions in an emotional test battery. nih.gov

Table 1: Change from Baseline in GRID-HAMD-17 Total Score at Week 8 in MDD Study

| Treatment Group | LS Mean Change from Baseline (Week 8) |

| This compound | -11.4 |

| Placebo | -9.8 |

Source: Based on data from PubMed Central nih.gov

Impact on Alcohol Consumption and Craving

In the alcohol dependence study, the primary efficacy analysis focused on the change from baseline in the number of drinks per day (NDD) over Month 2 of the 8-week treatment period. researchgate.netnih.gov Using mixed-model repeated measures, the reduction in mean NDD after 8 weeks of treatment did not show a difference between the this compound group and the placebo group (-1.4 vs. -1.5, respectively), with a 44% probability of a greater reduction relative to placebo. researchgate.netnih.gov

However, the study demonstrated a greater reduction in the mean percentage of heavy drinking days per month with this compound compared to placebo (-24.5% vs. -15.7%, respectively). researchgate.netnih.gov This outcome had a 93% probability of representing a greater reduction relative to placebo. researchgate.netnih.gov Additionally, there was an increase in the mean percentage of abstinent days per month in the this compound group compared to placebo (9.1% vs. 1.9%, respectively), with a 91% probability of a greater increase relative to placebo. researchgate.netnih.gov Although this compound did not reduce the number of drinks per day, it did reduce heavy drinking days and increase abstinence days in patients with alcohol dependence. researchgate.netnih.gov

Table 2: Efficacy Outcomes in Alcohol Dependence Study at Week 8

| Outcome Measure | This compound Group | Placebo Group | Probability of Greater Reduction/Increase (relative to Placebo) |

| Mean Change in Number of Drinks per Day | -1.4 | -1.5 | 44% (Greater Reduction) |

| Mean Change in % Heavy Drinking Days | -24.5% | -15.7% | 93% (Greater Reduction) |

| Mean Change in % Abstinent Days | 9.1% | 1.9% | 91% (Greater Increase) |

Source: Based on data from PubMed nih.gov and ResearchGate researchgate.net

The search results did not provide specific data on the impact of this compound on alcohol craving, although the study design focused on reducing alcohol consumption.

Effects on Motor Fluctuations in Parkinson's Disease

Potential in Other Disorders (e.g., Binge Eating Disorder, Demyelinating Diseases)

Beyond Parkinson's Disease, this compound has been explored for its potential in treating other conditions, including binge eating disorder and demyelinating diseases.

Preclinical studies in rodents have indicated that this compound may inhibit excessive feeding behavior. researchgate.net These studies demonstrated that this compound reduced fasting-induced feeding in mice, an effect that was absent in NOP receptor knockout mice, suggesting the effect is NOP receptor-dependent. researchgate.net In lean rats, it inhibited the overconsumption of a palatable high-energy diet, and in dietary-induced obese rats, it inhibited feeding and body weight regain induced by caloric restriction. researchgate.net In dietary-induced obese mice, this compound decreased 24-hour intake of a high-energy diet. researchgate.net These preclinical findings suggest this compound could be useful in treating disorders of appetitive behavior like binge eating disorder. researchgate.net

Research also suggests a potential role for this compound in demyelinating diseases. The myelin sheath is crucial for neuronal function, and its damage occurs in demyelinating conditions. patsnap.comnih.gov Remyelination, the process of regenerating myelin, is a potential therapeutic strategy. nih.gov Studies have shown that this compound, acting as a NOPR antagonist, can stimulate the differentiation of oligodendrocyte progenitor cells (OPCs) and promote myelination in both in vitro and in vivo models. patsnap.comnih.gov This effect appears to be independent of the NOP receptor itself, potentially involving the modulation of transcription factors like ID4 and Myrf. patsnap.comnih.gov Given that this compound has shown an acceptable safety profile in clinical testing for other conditions, researchers suggest it could be an alternative approach for treating demyelinating diseases. patsnap.comnih.govresearchgate.net

Assessment of Safety and Tolerability Profiles in Clinical Settings

The safety and tolerability of this compound have been assessed in clinical settings across various studies. Phase 1 studies in healthy volunteers evaluated the safety, pharmacokinetics, and receptor occupancy of single and multiple doses of this compound. nih.gov These studies indicated that this compound was generally well tolerated across a range of single doses (2 to 800 mg) and multiple daily doses (40–200 mg for 14 days). nih.gov Clinical laboratory tests, electrocardiograms, and physical examinations, including neurological examinations, showed no pathological findings in these Phase 1 studies. nih.gov

This compound has also completed Phase 2 clinical trials in major depressive disorder, alcohol dependent subjects, and patients with Parkinson's disease, where safety and tolerability were monitored. guidetopharmacology.orgguidetomalariapharmacology.org In a proof-of-concept study for alcohol dependence, there were no serious adverse events or significant changes in laboratory assessments or vital signs with this compound treatment. researchgate.net Treatment-emergent adverse events reported in clinical trials were mostly mild to moderate in intensity. nih.gov Assessment of safety and tolerability profiles in clinical settings involves monitoring discontinuation rates, treatment-emergent adverse events, serious adverse events, vital signs, laboratory analyses, and ECGs. nih.govfriendsofcancerresearch.org

Table 1: Clinical Trials Investigating this compound

| Clinical Trial Identifier | Condition Investigated | Phase | Status |

| NCT03608371 | Parkinson's Disease with Motor Fluctuations | Phase 2A | Completed medpath.compatsnap.com |

| NCT03193398 | Major Depressive Disorder | Phase 2 | Completed medpath.compatsnap.com |

| NCT01798303 | Alcohol Dependency | Phase 2 | Completed medpath.com |

| NCT01724112 | Major Depressive Disorder (MDD) | Phase 2 | Completed medpath.comguidetopharmacology.org |

| NCT01404091 | Healthy Subjects (Receptor Occupancy) | Phase 1 | Completed medpath.com |

Table 2: Preclinical Findings of this compound in Other Disorders

| Disorder | Preclinical Finding | Model | Source |

| Binge Eating Disorder | Inhibited excessive feeding behavior | Rodents (mice, rats) | researchgate.net |

| Demyelinating Diseases | Stimulated OPC differentiation and myelination | In vitro and in vivo models | patsnap.comnih.gov |

Challenges, Limitations, and Future Directions in Ly2940094 Research

Elucidation of NOPR-Independent Mechanisms of Action (e.g., Oligodendrocyte Generation and Myelination)

One significant area of ongoing research involves understanding the mechanisms by which LY2940094 exerts effects that appear to be independent of its primary target, the NOP receptor. Studies have indicated that this compound can promote oligodendrocyte generation and myelin recovery. ncku.edu.twglobalauthorid.comdntb.gov.uaresearchgate.net This effect has been observed in both in vitro and in vivo models of demyelination, where this compound enhanced the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes and facilitated myelin restoration. ncku.edu.tw Transcriptomic analysis and pharmacological inhibition experiments suggest that these effects are mediated through pathways unrelated to NOPR, including the modulation of signaling pathways associated with cell survival, differentiation, and myelin gene expression. ncku.edu.tw this compound has been found to modulate the expression of oligodendrocyte differentiation-associated transcription factors like ID4 and Myrf, although the precise mechanism remains to be fully elucidated. researchgate.net Unexpectedly, other NOPR ligands did not impact OPC differentiation, and NOPR knockdown did not replicate or hinder the effect of this compound, further supporting the notion of NOPR-independent mechanisms in this context. researchgate.net

Refined Understanding of NOPR Ligand-Receptor Interactions and Functional Selectivity

A refined understanding of how different ligands interact with the NOP receptor and the concept of functional selectivity (biased signaling) are crucial for developing more targeted therapeutics. Structurally diverse agonist ligands are thought to engage different residues during receptor activation, leading to multiple "active states" and potentially functional selectivity at the intracellular end of the membrane-bound NOP receptor. nih.gov This means that different ligands can preferentially activate different downstream signaling pathways, such as coupling to G proteins or recruiting β-arrestin. plos.orgfrontiersin.org A systematic analysis of the functional selectivity of NOP receptor ligands has shown marked differences in their ability to promote NOP/β-arrestin 2 interactions compared to NOP/G-protein interactions. plos.org Full agonists, for instance, displayed generally lower potency for receptor/arrestin interaction, and some showed an inverted rank order of potency. plos.org Most partial agonists acted as pure competitive antagonists of receptor/arrestin interaction, while antagonists exhibited similar potency values for both NOP/Gβ1 and NOP/β-arrestin 2 interaction. plos.org Identifying biased agonists with a preference for G protein coupling over arrestin recruitment has been proposed as a strategy to develop "smarter drugs" that target therapeutic pathways while potentially avoiding side effects. frontiersin.org However, correlating in vitro predictions of biased signaling with in vivo responses, particularly in the context of complex behaviors like addiction, remains a challenge. sci-hub.se

Advanced Neurobiological Investigations

Advanced neurobiological investigations are necessary to fully understand the effects of this compound at the circuit and cellular levels.

Detailed Circuit-Level Analysis of this compound Effects

Understanding how this compound impacts specific neural circuits is a key area for future research. The NOPR system is widely distributed throughout the brain, including areas involved in reward and stress responses. mdpi.commdpi.com Studies have shown that NOPR antagonists can affect behaviors related to alcohol consumption and seeking, suggesting an involvement of specific brain circuits. nih.govbiorxiv.org For example, administration of this compound has been shown to abolish the increase in extracellular dopamine (B1211576) levels in the nucleus accumbens of rats receiving alcohol. mdpi.comnih.gov The ventral tegmental area (VTA) is also considered a neurobiological site of action for NOPR antagonists. nih.gov Further detailed analysis is needed to map the precise circuit-level effects of this compound and how these contribute to its behavioral outcomes. Interrogating endogenous nociceptin-NOP circuitry is critical for understanding how the system might be dysregulated in conditions like alcohol use disorder and to inform treatment strategies. biorxiv.org

Exploration of NOPR Desensitization and Downregulation Mechanisms

Like most G protein-coupled receptors (GPCRs), the NOP receptor undergoes desensitization and downregulation upon prolonged agonist exposure, which can limit the effectiveness of ligands. plos.orgwikipedia.org Desensitization involves a loss of function, while downregulation is a net loss of cellular receptor protein expression, often initiated by receptor internalization. plos.org NOP receptor activation can lead to receptor phosphorylation, internalization, and eventual downregulation and recycling through the canonical β-arrestin pathway. wikipedia.org Multiple phosphorylation sites, particularly on the C-terminal tail, are important for NOP receptor desensitization. nih.govresearchgate.net Various agonist types may influence the recruitment of different GPCR kinases (GRKs), such as GRK2 and GRK3, which play critical roles in NOP receptor phosphorylation. nih.govresearchgate.net Studies have shown that mutation of specific serine residues in the NOP receptor C-terminus can prevent or significantly reduce desensitization. nih.govresearchgate.net Furthermore, NOP receptor regulation and desensitization appear to be critically dependent on cellular location, cell type, and agonist type. nih.govresearchgate.net For instance, presynaptic NOP receptors in proopiomelanocortin neurons showed sustained inhibition of neurotransmitter release, while postsynaptic NOP receptors desensitized more rapidly. nih.govresearchgate.net Future studies using various neuronal types are needed to better understand these differences. nih.govresearchgate.net

Role of Specific Neuronal Subtypes and Glial Cells

Investigating the role of specific neuronal subtypes and glial cells in mediating the effects of this compound is crucial. Glial cells, including oligodendrocytes, astrocytes, and microglia, play diverse roles in the central nervous system and are increasingly recognized for their involvement in neurological and psychiatric disorders. mdpi.comfrontiersin.orgbiorxiv.org Oligodendrocytes are responsible for myelination, a process that this compound has been shown to influence independently of NOPR. ncku.edu.twglobalauthorid.comdntb.gov.uaresearchgate.net Oligodendrocyte precursor cells (OPCs) are the progenitors of oligodendrocytes and have functions beyond myelination, including contributing to neuron development and interacting with neuronal circuits. researchgate.net Astrocytes provide support to neurons, maintain the blood-brain barrier, and regulate the brain microenvironment. frontiersin.org Microglia are the resident immune cells of the CNS. frontiersin.org While the NOP receptor is widely expressed, its specific expression patterns and functional roles in different neuronal subtypes and glial cell populations are still being explored. wikipedia.org Understanding the cell-specific actions of this compound and how it interacts with the complex interplay between neurons and glial cells is essential for elucidating its full therapeutic potential.

Genetic and Environmental Interactions in Disease Pathophysiology